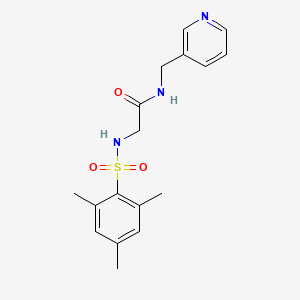
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, also known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTSA is a sulfonamide-based compound that has been synthesized using a variety of methods.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins. N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in lab experiments is its ability to selectively target specific enzymes and proteins, which makes it a useful tool for studying various biological processes. However, one of the limitations of using N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide. One area of interest is the development of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide-based probes for the imaging of specific enzymes and proteins in the body. Additionally, the development of new synthesis methods for N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide could lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide can be synthesized using various methods, including the reaction of pyridine-3-carboxaldehyde with 2,4,6-trimethylbenzenesulfonyl chloride followed by the reaction with N-(tert-butoxycarbonyl) glycine. Another method involves the reaction of pyridine-3-carboxylic acid with 2,4,6-trimethylbenzenesulfonyl chloride followed by the reaction with N-(tert-butoxycarbonyl) glycine.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-7-13(2)17(14(3)8-12)24(22,23)20-11-16(21)19-10-15-5-4-6-18-9-15/h4-9,20H,10-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBLBSTVCMVIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



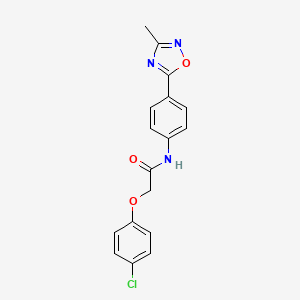



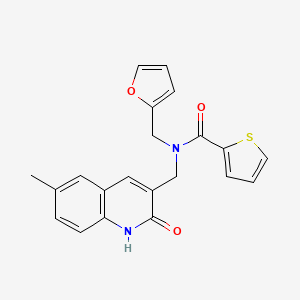
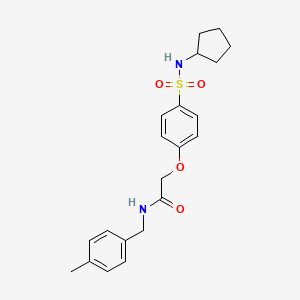
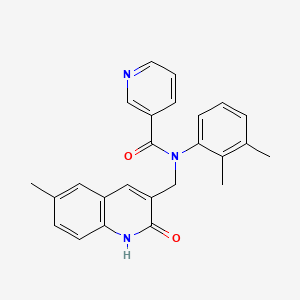
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
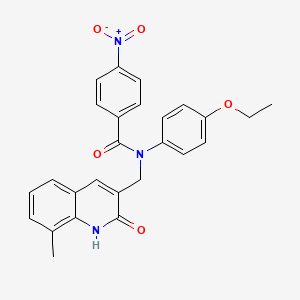
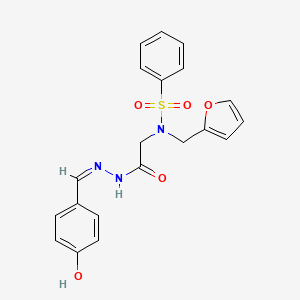

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)